molecular formula C11H14N2O5S B2901473 N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1396683-88-7

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2901473
CAS No.: 1396683-88-7
M. Wt: 286.3
InChI Key: XVAMPUOEBHJTHK-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethyl-1,2-oxazole core linked to a hydroxyethyl group substituted with a furan-3-yl moiety. The compound’s structure combines a sulfonamide group (known for bioactivity in enzyme inhibition) with heterocyclic systems (oxazole and furan), which are critical for intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-7-11(8(2)18-13-7)19(15,16)12-5-10(14)9-3-4-17-6-9/h3-4,6,10,12,14H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAMPUOEBHJTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the oxazole ring and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide exhibits significant biological activities:

Antimicrobial Properties

Research indicates that compounds containing furan and oxazole moieties possess notable antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 25–50 µg/mL against M. tuberculosis H37Rv .

CompoundMIC (µg/mL)Activity Against
Compound 7a25M. tuberculosis H37Rv
Compound 7g50M. tuberculosis H37Rv
This compoundTBDTBD

Anti-inflammatory and Anticancer Activities

The compound has been explored for its potential therapeutic effects in reducing inflammation and combating cancer. Its mechanism may involve the inhibition of specific enzymes in inflammatory pathways and interaction with DNA to interfere with replication processes .

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules due to its diverse functional groups.

Biology

In biological studies, it is investigated for its bioactive properties, particularly in antimicrobial and antifungal research.

Medicine

The compound is being explored for its therapeutic potential in treating inflammatory diseases and cancer .

Industry

Industrially, it is utilized in developing new materials and as a precursor in pharmaceutical synthesis .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that oxazole derivatives significantly inhibited Mycobacterium tuberculosis growth, paving the way for further exploration of related compounds .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that compounds with similar structures could effectively reduce inflammation markers in vitro .

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Bioactivity/Notes Reference
N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (Target) C₁₃H₁₅N₂O₅S 323.34 g/mol 3,5-dimethyloxazole sulfonamide; hydroxyethyl-furan-3-yl side chain No direct bioactivity data; structural analog PB11 (below) shows apoptosis induction.
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide C₁₅H₁₆N₂O₅S₂ 368.4 g/mol Dual heterocyclic substitution (furan-2-yl and thiophen-3-yl); additional sulfur atom Thiophene may enhance electronic interactions; no explicit activity data reported.
N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide C₁₈H₁₈N₂O₃S 342.41 g/mol Benzyl-linked oxazole; phenyl sulfonamide Reduced solubility due to hydrophobic phenyl group; potential for CNS targeting.
PB11: N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide C₂₁H₂₂N₄O₃S₂ 442.55 g/mol Benzothiazole core; methylsulfanyl-oxazole linkage; cyclohexane carboxamide Induces apoptosis in U87 and HeLa cancer cells via PI3K/AKT pathway inhibition.
(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide C₁₉H₂₂N₂O₃S 358.45 g/mol Dihydrooxazole (oxazoline) ring; isopropyl and phenyl substituents Stereospecific interactions due to chiral center; no bioactivity data provided.

Key Comparative Insights

Heterocyclic Substitutions: The target compound’s furan-3-yl group differs from the thiophen-3-yl in ’s analog. PB11 () incorporates a benzothiazole core, which is associated with improved pharmacokinetics (e.g., lipophilicity, metabolic stability) compared to furan-based systems .

Functional Group Variations :

  • The hydroxyethyl group in the target compound and ’s analog may improve solubility via hydrogen bonding, whereas ’s benzyl-linked phenyl sulfonamide likely reduces aqueous solubility due to hydrophobicity .
  • PB11’s cyclohexane carboxamide and methylsulfanyl groups contribute to its anti-cancer activity by modulating apoptosis pathways, a feature absent in the target compound’s structure .

Stereochemical and Conformational Effects :

  • The dihydrooxazole (oxazoline) ring in introduces partial saturation, altering conformational rigidity compared to the fully aromatic oxazole in the target compound. This may influence target selectivity .

Biological Activity :

  • Only PB11 () has explicit bioactivity data, demonstrating apoptosis induction in cancer cells. The target compound’s lack of a benzothiazole or carboxamide moiety may limit similar efficacy, though its furan and hydroxyethyl groups could offer alternative mechanisms .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular attributes:

PropertyValue
IUPAC Name This compound
CAS Number 2097926-79-7
Molecular Formula C15H16N2O6S
Molecular Weight 352.4 g/mol

The structure consists of a furan ring, a hydroxyethyl group, and an oxazole moiety, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that derivatives of oxazole and sulfonamide possess selective antibacterial and antifungal activities. For instance:

  • Antibacterial Activity :
    • Compounds structurally related to sulfonamides often demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these compounds can vary widely depending on the specific structure and substituents present .
  • Antifungal Activity :
    • The compound has shown potential antifungal effects against strains like Candida albicans. In vitro studies suggest that similar furan-containing compounds can inhibit fungal growth by disrupting cell wall synthesis or interfering with cellular metabolism .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • DNA Interaction : The oxazole moiety may interact with DNA or RNA synthesis processes, potentially leading to antimicrobial effects through interference with replication or transcription.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Antibacterial Efficacy :
    • A comparative study evaluated the antibacterial activity of various sulfonamide derivatives against E. coli and B. subtilis. Results indicated that certain modifications enhanced activity, with MIC values ranging from 10 to 50 µg/mL for effective compounds .
  • Antifungal Activity Investigation :
    • Another research focused on the antifungal properties of furan derivatives against C. albicans. The study reported significant inhibition at concentrations as low as 20 µg/mL, suggesting that structural features greatly influence antifungal potency .

Summary of Findings

The biological activity of this compound is promising based on its structural characteristics and the biological activities observed in related compounds. The potential applications in antimicrobial therapy warrant further investigation into its pharmacological properties.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Oxazole ring formation : Condensation of hydroxylamine with diketones or via cyclization of β-keto sulfonamides.

Functionalization : Introduction of the furan-3-yl and hydroxyethyl groups via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for hydroxyl group retention).

Sulfonamide linkage : Sulfonation of the oxazole ring followed by amine coupling under anhydrous conditions .

  • Critical Parameters :
  • Solvent selection (e.g., dichloromethane or DMF for solubility).
  • Temperature control (e.g., 0–5°C during sulfonation to prevent side reactions).
  • Catalysts (e.g., DMAP for acylation steps).

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on:
  • Spectroscopy :
  • 1H/13C NMR : Peaks at δ 2.2–2.5 ppm (dimethyl groups on oxazole), δ 6.2–7.4 ppm (furan protons), and δ 4.1–4.3 ppm (hydroxyethyl protons) .
  • HRMS : Molecular ion peak matching the theoretical mass (C13H17N2O5S, MW 367.35 g/mol).
  • Chromatography : HPLC purity >95% using a C18 column (acetonitrile/water gradient).

Advanced Research Questions

Q. What strategies improve the yield and purity of this compound in multi-step syntheses?

  • Methodological Answer :
  • Optimized Reaction Conditions :
StepParameterOptimal Range
SulfonationTemperature0–5°C
CouplingSolventDry DMF
PurificationColumn ChromatographyHexane:EtOAc (3:1)
  • Side Reaction Mitigation : Use of scavengers (e.g., molecular sieves) to absorb byproducts like H2O or HCl .
  • Yield Enhancement : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Activity :
  • MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Kinetics : Determine bactericidal vs. bacteriostatic effects .
  • Enzyme Inhibition :
  • Carbonic Anhydrase Inhibition : Spectrophotometric assay using 4-nitrophenyl acetate as substrate .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, U87) to assess IC50 values .

Q. How do structural modifications (e.g., furan substitution, hydroxyl group position) influence pharmacokinetic properties?

  • Methodological Answer :
  • SAR Insights :
ModificationEffect on Activity
Furan-3-yl → Thiophen-3-ylIncreased logP (lipophilicity) but reduced solubility
Hydroxyethyl → MethoxyethylImproved metabolic stability (CYP450 resistance)
  • Computational Modeling :
  • Docking Studies : Identify binding affinities with target enzymes (e.g., COX-2).
  • ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity .

Data Contradictions and Resolution

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., pH, serum concentration in cell culture). For example, antimicrobial activity may vary with bacterial strain selection .
  • Structural Analog Comparison :
CompoundSubstituentMIC (µg/mL)
N-[2-(furan-3-yl)ethyl] analogFuran-3-yl12.5
N-[2-(thiophen-3-yl)ethyl] analogThiophen-3-yl6.25
Differences in electron-withdrawing/donating groups explain variance in activity .

Research Findings and Applications

Q. What are the potential therapeutic applications of this compound based on structural analogs?

  • Methodological Answer :
  • Anticancer : Benzothiazole-sulfonamide analogs induce apoptosis via PI3K/AKT pathway inhibition (IC50 = 8.2 µM in HeLa cells) .
  • Antifungal : Oxazole-sulfonamides disrupt ergosterol biosynthesis in C. albicans .
  • Anti-inflammatory : Furan-containing analogs inhibit COX-2 (IC50 = 0.8 µM) .

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